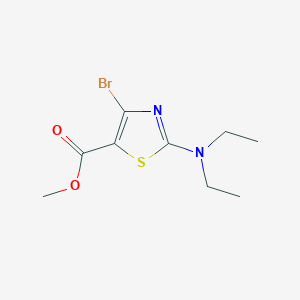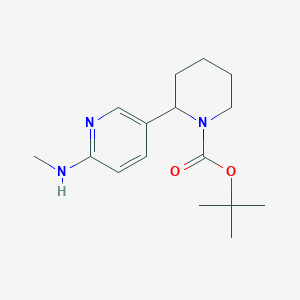
3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate is a chemical compound with the molecular formula C_20H_42O_5. It is known for its unique structure, which includes multiple ether linkages and an acetate group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate typically involves the reaction of 3,6,9,12-Tetraoxaoctacosan-1-ol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are used.
Substitution: Substitution reactions often require catalysts like sulfuric acid (H_2SO_4) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in the study of biological membranes and as a surfactant in biochemical assays.
Industry: The compound is used in the production of cosmetics, detergents, and other personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate involves its interaction with various molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with other molecules, affecting their solubility and stability. In drug delivery systems, it enhances the bioavailability of hydrophobic drugs by forming micelles that encapsulate the drug molecules.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-Tetraoxatetracosan-1-ol: Similar in structure but lacks the acetate group.
3,6,9,12-Tetraoxapentacosan-1-ol: Another similar compound with a different chain length.
Uniqueness
3,6,9,12-Tetraoxaoctacosan-1-ol, 11-methyl-, acetate is unique due to its specific combination of ether linkages and an acetate group, which imparts distinct chemical properties. This uniqueness makes it valuable in various applications, particularly in the fields of chemistry and medicine.
Properties
CAS No. |
93385-03-6 |
|---|---|
Molecular Formula |
C27H54O6 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-[2-[2-(2-hexadecoxypropoxy)ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C27H54O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-32-26(2)25-31-22-21-29-19-20-30-23-24-33-27(3)28/h26H,4-25H2,1-3H3 |
InChI Key |
DTWLQQWJHSNQKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(C)COCCOCCOCCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-1-carboxylic acid](/img/structure/B11815106.png)
![4-[(4-Hydroxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B11815121.png)





![3-[(2-Chloro-6-fluorophenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815158.png)

![3-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)benzoic acid](/img/structure/B11815160.png)


![2-[2-(4-Methylphenyl)ethenylsulfonylamino]acetic acid](/img/structure/B11815186.png)
